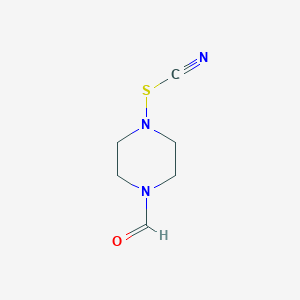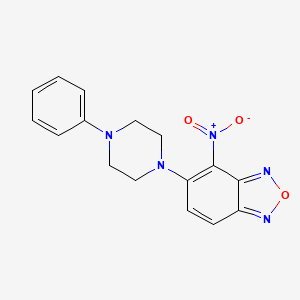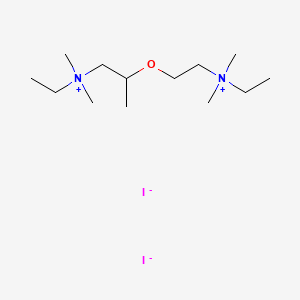
Ammonium, ((2-(2-(ethyldimethylammonio)ethoxy)-2-methyl)ethyl)ethyldimethyl-, diiodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ammonium, ((2-(2-(ethyldimethylammonio)ethoxy)-2-methyl)ethyl)ethyldimethyl-, diiodide is a quaternary ammonium compound. Quaternary ammonium compounds are known for their antimicrobial properties and are widely used in various industrial and medical applications. This particular compound is characterized by the presence of two ethyldimethylammonio groups and two iodide ions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ammonium, ((2-(2-(ethyldimethylammonio)ethoxy)-2-methyl)ethyl)ethyldimethyl-, diiodide typically involves the reaction of ethyldimethylamine with ethylene oxide to form an intermediate compound. This intermediate is then reacted with methyl iodide to produce the final quaternary ammonium compound. The reaction conditions usually involve controlled temperatures and the presence of a solvent to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
Ammonium, ((2-(2-(ethyldimethylammonio)ethoxy)-2-methyl)ethyl)ethyldimethyl-, diiodide undergoes several types of chemical reactions, including:
Substitution Reactions: The iodide ions can be substituted with other anions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although these are less common.
Common Reagents and Conditions
Substitution Reactions: Common reagents include silver nitrate and sodium chloride, which can replace the iodide ions with nitrate or chloride ions, respectively.
Oxidation and Reduction Reactions: These reactions typically require strong oxidizing or reducing agents and specific conditions such as controlled pH and temperature.
Major Products Formed
Substitution Reactions: The major products are the corresponding quaternary ammonium compounds with different anions.
Oxidation and Reduction Reactions: The products depend on the specific reagents used and the conditions of the reaction.
Applications De Recherche Scientifique
Ammonium, ((2-(2-(ethyldimethylammonio)ethoxy)-2-methyl)ethyl)ethyldimethyl-, diiodide has several applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in cell culture studies to investigate the effects of quaternary ammonium compounds on cell membranes.
Medicine: Studied for its potential use as an antimicrobial agent in disinfectants and antiseptics.
Industry: Utilized in the formulation of cleaning agents and surfactants due to its surface-active properties.
Mécanisme D'action
The mechanism of action of ammonium, ((2-(2-(ethyldimethylammonio)ethoxy)-2-methyl)ethyl)ethyldimethyl-, diiodide involves its interaction with cell membranes. The compound disrupts the lipid bilayer of microbial cell membranes, leading to cell lysis and death. This is primarily due to the positively charged ammonium groups interacting with the negatively charged components of the cell membrane.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ammonium, ((2-(2-(dimethylammonio)ethoxy)-2-methyl)ethyl)dimethyl-, dichloride
- Ammonium, ((2-(2-(dimethylammonio)ethoxy)-2-methyl)ethyl)dimethyl-, dibromide
Uniqueness
Ammonium, ((2-(2-(ethyldimethylammonio)ethoxy)-2-methyl)ethyl)ethyldimethyl-, diiodide is unique due to the presence of iodide ions, which can enhance its antimicrobial properties compared to its chloride and bromide counterparts. The ethyldimethylammonio groups also contribute to its effectiveness as a phase transfer catalyst and surfactant.
Propriétés
Numéro CAS |
63982-28-5 |
|---|---|
Formule moléculaire |
C13H32I2N2O |
Poids moléculaire |
486.22 g/mol |
Nom IUPAC |
ethyl-[2-[2-[ethyl(dimethyl)azaniumyl]ethoxy]propyl]-dimethylazanium;diiodide |
InChI |
InChI=1S/C13H32N2O.2HI/c1-8-14(4,5)10-11-16-13(3)12-15(6,7)9-2;;/h13H,8-12H2,1-7H3;2*1H/q+2;;/p-2 |
Clé InChI |
KWPUZGACLSKSKM-UHFFFAOYSA-L |
SMILES canonique |
CC[N+](C)(C)CCOC(C)C[N+](C)(C)CC.[I-].[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-(2-Chlorophenyl)piperazin-1-yl]ethyl 2-[4-(2-methylpropyl)phenyl]propanoate--hydrogen chloride (1/1)](/img/structure/B13785425.png)
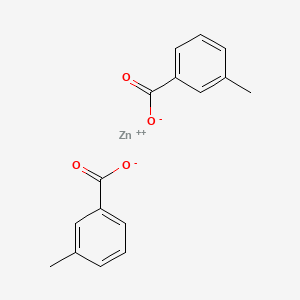

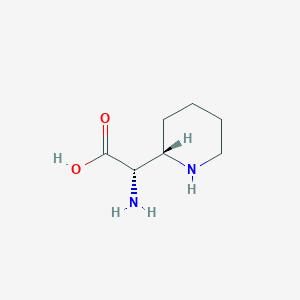
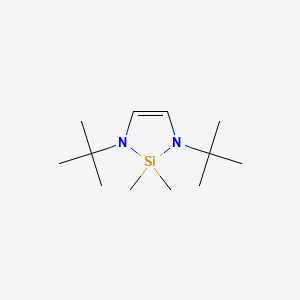

![3-[2-Chloro-4-[(2,6-dichloro-4-nitrophenyl)azo]anilino]propiononitrile](/img/structure/B13785459.png)
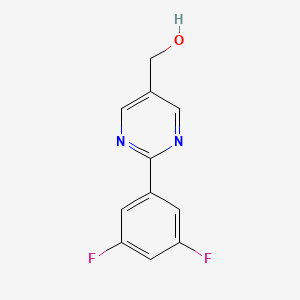
![methyl 2-[4-(2,5-dimethylpyrrol-1-yl)phenyl]acetate](/img/structure/B13785474.png)
![diethyl-[2-(1-phenylsulfanylcyclopropanecarbonyl)oxyethyl]azanium;chloride](/img/structure/B13785480.png)
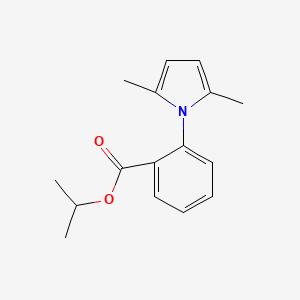
![hexasodium;iron(2+);4-[7-(4-sulfonatophenyl)-1,10-phenanthrolin-4-yl]benzenesulfonate;sulfate](/img/structure/B13785512.png)
